3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine
Description
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a substituted phenylamine derivative characterized by a bromine atom at the 3-position and a 4,4-difluoropiperidinylmethyl group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₂H₁₄BrF₂N₂, with a molecular weight of 303.16 g/mol (estimated from analogous structures in ). The 4,4-difluoropiperidine moiety introduces conformational rigidity and electron-withdrawing effects due to fluorine substitution, while the bromine atom enhances electrophilic reactivity.
Properties
IUPAC Name |
3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2/c13-10-5-9(6-11(16)7-10)8-17-3-1-12(14,15)2-4-17/h5-7H,1-4,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXQMLECIRMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol .
Scientific Research Applications
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of biological pathways and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. The bromine and difluoropiperidine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Data Tables
Comparative Physicochemical Data
| Property | 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine | 3-Bromo-5-(trifluoromethyl)aniline | (4-Bromo-3-methyl)phenylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 303.16 | 240.02 | 186.05 |
| Estimated logP | ~2.8 | ~2.5 | ~1.9 |
| Thermal Stability (°C) | >250 | >200 | ~180 |
| Key Functional Groups | Br, 4,4-difluoropiperidine | Br, CF₃ | Br, CH₃ |
Biological Activity
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a difluoropiperidine moiety, which contribute to its reactivity and interaction with biological targets. The IUPAC name is 3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline, with the molecular formula and a molecular weight of 291.15 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5-(4,4-difluoropiperidin-1-ylmethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 291.15 g/mol |
| CAS Number | 2279122-15-3 |
The biological activity of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine primarily involves its interaction with specific receptors and enzymes. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the difluoropiperidine group may influence binding affinity to various biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity : In a study examining the effects on serotonin receptors, the compound demonstrated significant binding affinity, suggesting potential antidepressant properties.
- Anticancer Properties : Research indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.
Table 2: Summary of Key Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Activity | Significant binding to serotonin receptors | |
| Anticancer Properties | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
Applications in Drug Development
Given its promising biological activities, 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is being explored for:
- Pharmaceutical Development : As a lead compound for synthesizing new antidepressants or anticancer agents.
- Biochemical Assays : Utilized in assays to study enzyme kinetics and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
